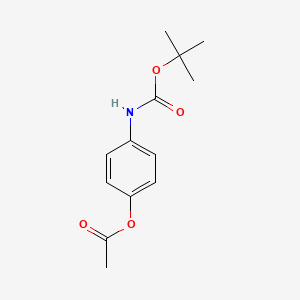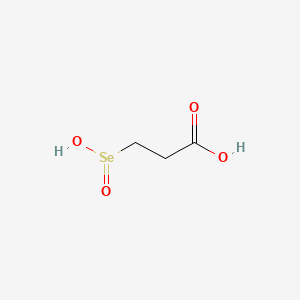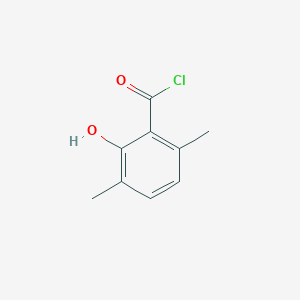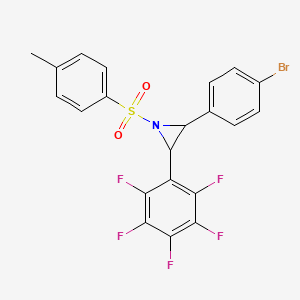
1-(Buta-1,3-diyn-1-yl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Buta-1,3-diyn-1-yl)-3-methylbenzene is an organic compound characterized by a benzene ring substituted with a buta-1,3-diyn-1-yl group and a methyl group. This compound is notable for its unique structure, which includes a conjugated system of triple bonds, making it an interesting subject for research in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene typically involves the coupling of a suitable benzene derivative with a butadiyne precursor. One common method is the oxidative acetylene coupling, where the benzene derivative is reacted with a butadiyne compound in the presence of a catalyst such as copper(I) chloride and an oxidant like oxygen .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to a variety of hydrogenated products.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
1-(Buta-1,3-diyn-1-yl)-3-methylbenzene has several applications in scientific research:
Biology: The compound’s derivatives can be explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism by which 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the conjugated triple bonds play a crucial role in the compound’s reactivity, facilitating various transformations. In biological systems, the compound’s interaction with molecular targets such as enzymes or receptors can lead to specific biological effects.
Comparison with Similar Compounds
1,4-Bis(trimethylsilyl)-1,3-butadiyne: This compound also contains a butadiyne moiety but with different substituents.
1-(Buta-1,3-dien-2-yl)pyrazoles: These compounds have a similar conjugated system but with a pyrazole ring instead of a benzene ring.
Uniqueness: 1-(Buta-1,3-diyn-1-yl)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its conjugated triple bonds make it particularly interesting for studies in electronic and optical materials.
Properties
CAS No. |
38177-85-4 |
|---|---|
Molecular Formula |
C11H8 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-buta-1,3-diynyl-3-methylbenzene |
InChI |
InChI=1S/C11H8/c1-3-4-7-11-8-5-6-10(2)9-11/h1,5-6,8-9H,2H3 |
InChI Key |
TXGWYYUSTYMEOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C#CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















